
Lercanidipine Impurity B
説明
Lercanidipine Impurity B (CAS 1119226-97-9) is a process-related impurity identified during the synthesis or degradation of lercanidipine, a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) used to treat hypertension . Structurally, it is defined as 5-[1-[3,3-Diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid (C35H37N3O6, MW 595.68) . This impurity is critical in pharmaceutical quality control (QC) and regulatory compliance, serving as a reference standard for analytical validation during drug development, stability studies, and ANDA/NDA submissions .
準備方法
Structural Characterization and Significance of Lercanidipine Impurity B
This compound is identified as N-alkylated lercanidipine hydrochloride , structurally characterized through comparative HPLC retention behavior and mass spectral analysis. Its formation typically occurs during the final stages of lercanidipine synthesis through unintended alkylation at the tertiary amine moiety of the parent compound . The impurity demonstrates a retention time of 12.1 minutes under standardized chromatographic conditions (Inertsil ODS 3V column, 0.1% TFA:acetonitrile mobile phase) , making it distinguishable from other process-related impurities such as the des-nitro derivative (Impurity A) and oxidative byproducts (Impurity C).
Synthetic Pathways Leading to Impurity B Formation
Alkylation During Amine Protection
The primary route for Impurity B generation involves competitive N-alkylation during the protection of the 2-methylamino group in the lercanidipine intermediate. Patent data reveals that using methylene chloride/methanol solvent systems at temperatures exceeding 40°C accelerates this side reaction, particularly when residual alkyl halides are present in the reaction milieu . A comparative analysis of alkylation conditions is presented below:
Table 1: Impact of Reaction Parameters on Impurity B Formation
Solvent-Mediated Epimerization
Secondary formation pathways involve solvent-induced epimerization during crystallization steps. Ethyl acetate/acetonitrile mixtures at reflux temperatures (78–82°C) have been shown to promote stereochemical inversion at the 4-position of the dihydropyridine ring, subsequently leading to Impurity B through keto-enol tautomerism . This phenomenon is particularly pronounced when using aprotic solvents with high dielectric constants.
Isolation and Purification Methodologies
Chromatographic Separation Protocols
The isolation of pure Impurity B for reference standards employs a three-step purification process :
-
Crude enrichment : Initial extraction using ethyl acetate (5 vol) at 50°C dissolves both lercanidipine HCl and Impurity B, while excluding polar degradation products .
-
Fractional crystallization : Gradual addition of acetonitrile (2 vol) induces selective precipitation, achieving 85–90% impurity purity.
-
Prep-HPLC refinement : Final purification using a 150 × 4.6 mm C18 column with 0.1% TFA/acetonitrile (45:55) mobile phase yields >99% pure Impurity B .
Critical Process Parameters :
-
Mobile phase pH: Maintained at 2.5–3.0 to suppress ionization of tertiary amines
-
Flow rate: Optimized at 1.2 mL/min for resolution vs. throughput balance
Analytical Method Validation for Impurity B Quantification
Stability-Indicating HPLC Assay
A validated RP-HPLC method demonstrates linearity (r²=0.999) across 50–250 μg/mL for Impurity B, with LOD/LOQ values of 50 ng/mL and 500 ng/mL respectively . System suitability parameters meet ICH Q2(R1) requirements:
Table 2: Chromatographic Performance Metrics
Parameter | Impurity B | ICH Limit |
---|---|---|
Retention Time (min) | 12.1±0.3 | — |
USP Resolution | 13.92 | >2.0 |
Theoretical Plates | 6418 | >2000 |
Tailing Factor | 1.1 | <2.0 |
Data from method validation studies |
Forced Degradation Studies
Stress testing under ICH-prescribed conditions reveals Impurity B’s stability profile:
-
Acidic Hydrolysis (0.1N HCl, 60°C): 4.2% degradation in 48 hours
-
Alkaline Hydrolysis (0.1N NaOH, 60°C): 6.8% degradation in 48 hours
-
Oxidative Stress (3% H₂O₂): <1% degradation
Process Optimization Strategies for Impurity B Control
Kinetic Modeling of Impurity Formation
A first-order kinetic model accurately predicts Impurity B accumulation during synthesis:
Where:
-
(formation rate constant)
-
(degradation rate constant)
This model informs process design to minimize residence times in critical temperature ranges .
QbD-Based Control Strategies
Key material attributes and process parameters identified through risk assessment:
Critical Material Attributes
-
Residual solvent content (<300 ppm methylene chloride)
-
Starting amine purity (>99.5%)
Critical Process Parameters
-
Crystallization cooling rate (0.5°C/min)
-
Final distillation pressure (<50 mbar)
Industrial-Scale Purification Techniques
Continuous Chromatography Systems
Recent advancements employ simulated moving bed (SMB) chromatography for large-scale Impurity B removal:
-
Productivity: 12 kg API/day
-
Purity Enhancement: 98.5% → 99.9%
Crystallization Engineering
Anti-solvent crystallization using acetonitrile/water mixtures achieves:
化学反応の分析
Types of Reactions
Lercanidipine Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of more polar compounds, while reduction may yield less polar products. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
科学的研究の応用
Analytical Methods for Impurity Detection
High-Performance Liquid Chromatography (HPLC)
The development of robust analytical methods is crucial for monitoring impurities in pharmaceutical formulations. A stability-indicating reverse phase high-performance liquid chromatography (RP-HPLC) method has been validated for the quantification of Lercanidipine and its impurities, including Impurity B. This method adheres to the International Conference on Harmonization (ICH) guidelines and demonstrates high specificity and selectivity, making it suitable for routine quality control in pharmaceutical manufacturing .
Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC–MS/MS)
An improved UPLC–MS/MS method has been established for the determination of Lercanidipine in human plasma, which includes monitoring for impurities such as Impurity B. This method shows high extraction recovery rates (>94%) and excellent precision, making it effective for pharmacokinetic studies and bioequivalence assessments .
Stability Studies
Stability studies are essential to ensure that pharmaceutical products maintain their efficacy and safety over time. Research has shown that Lercanidipine formulations can degrade under various stress conditions, leading to the formation of impurities like Impurity B. A validated RP-HPLC method was utilized to assess the stability of Lercanidipine tablets under extreme conditions, confirming that the method can effectively detect significant degradation products .
Clinical Implications
Lercanidipine has been shown to provide effective antihypertensive effects while maintaining a favorable safety profile. However, the presence of impurities such as Lercanidipine Impurity B can influence pharmacological outcomes. Studies indicate that the pharmacokinetics of Lercanidipine can be altered by co-administration with certain drugs (e.g., ketoconazole), which significantly increases plasma concentrations of Lercanidipine . Understanding the impact of these impurities is vital for optimizing therapeutic regimens and ensuring patient safety.
Case Studies
Several case studies highlight the importance of monitoring this compound in clinical settings:
- Bioequivalence Studies : A study involving 36 healthy subjects assessed the bioavailability of different Lercanidipine formulations, emphasizing the need to monitor impurities to ensure consistent therapeutic effects across different brands .
- Long-term Efficacy Trials : In large-scale trials involving hypertensive patients with comorbidities, researchers noted variations in response rates attributed to impurity levels in different batches of Lercanidipine formulations .
Data Summary Table
Parameter | Details |
---|---|
Analytical Method | RP-HPLC, UPLC–MS/MS |
Stability Studies | Conducted under various stress conditions |
Clinical Applications | Antihypertensive therapy |
Key Findings | Impact on pharmacokinetics; bioequivalence effects |
作用機序
The mechanism of action of Lercanidipine Impurity B is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall efficacy and safety of Lercanidipine Hydrochloride by potentially interacting with the same molecular targets and pathways. Lercanidipine itself works by inhibiting the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes, leading to vasodilation and reduced blood pressure .
類似化合物との比較
Comparison with Other Lercanidipine Impurities
Lercanidipine has multiple impurities, including LER-1 , LER-2 , LER-3 , LER-4 , and LER-D , which are classified as process or degradation impurities . A stability-indicating rapid-resolution liquid chromatography (RRLC) method differentiates these impurities based on retention times and structural properties (Table 1).
Table 1: Key Differences Between Lercanidipine Impurities
Key Findings :
- LER-B is structurally distinct due to its carboxylic acid group, influencing its chromatographic behavior (higher polarity) compared to ester-containing impurities like LER-D .
Comparison with Impurities from Other DHP-CCBs
Lercanidipine Impurity B shares functional similarities with impurities from other DHP-CCBs, such as nifedipine and amlodipine , but differs in structural complexity and analytical challenges (Table 2).
Table 2: Cross-CCB Impurity Comparison
Key Findings :
- Nifedipine impurities (e.g., Impurity A) are simpler nitro-reduction products, requiring less complex chromatographic separation compared to this compound .
- Amlodipine impurities often involve oxidative degradation, necessitating hydrophilic interaction liquid chromatography (HILIC) for polar metabolites .
- This compound’s carboxylic acid group necessitates pH-sensitive RRLC methods to resolve co-eluting peaks .
Regulatory and Analytical Challenges
This compound’s quantification requires advanced methods like RRLC due to its structural similarity to other impurities. Comparatively, moxonidine impurities (e.g., Impurity B) are resolved using HILIC, leveraging their cationic nature under acidic conditions . Regulatory agencies (USP, EMA) mandate impurity-specific validation, including forced degradation studies and mass spectrometry (MS) confirmation for this compound .
生物活性
Lercanidipine Impurity B (CAS No. 1119226-97-9) is a compound related to lercanidipine, a calcium channel blocker widely used in the treatment of hypertension and angina. While lercanidipine itself has been extensively studied for its pharmacological effects, the biological activity of its impurities, particularly Impurity B, warrants detailed investigation. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic implications.
This compound has the molecular formula CHNO and a molecular weight of 595.70 g/mol. It is structurally similar to lercanidipine but differs in polarity and acidity due to its specific functional groups .
Lercanidipine, the parent compound, functions primarily as a dihydropyridine calcium channel blocker . It inhibits the influx of extracellular calcium ions into cardiac and vascular smooth muscle cells by interfering with voltage-dependent calcium channels. This results in decreased intracellular calcium levels, leading to vasodilation and reduced blood pressure .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively documented; however, insights can be drawn from lercanidipine's characteristics:
- Absorption : Lercanidipine is well absorbed in the gastrointestinal tract with peak plasma concentrations reached within 1.5 to 3 hours after administration .
- Distribution : The distribution is rapid and extensive, with over 98% protein binding observed .
- Metabolism : Lercanidipine is primarily metabolized by CYP3A4 into inactive metabolites, with minimal parent drug excreted in urine or feces .
- Elimination : The elimination half-life ranges from 5.8 to 10.5 hours depending on the enantiomer, suggesting a prolonged therapeutic effect despite a relatively short plasma half-life .
Antihypertensive Effects
While direct studies on this compound's antihypertensive properties are lacking, it is plausible that it may exhibit similar effects as lercanidipine due to their structural relationship. Lercanidipine's ability to reduce total peripheral resistance and systemic blood pressure could extend to its impurities under certain conditions.
Anti-inflammatory Activity
Research indicates that lercanidipine possesses anti-inflammatory properties by inhibiting mast cell degranulation and reducing inflammatory responses . If this compound shares this characteristic, it could have implications for treating inflammatory conditions alongside hypertension.
Case Studies
- Animal Models : In studies involving spontaneously hypertensive rats, lercanidipine was shown to decrease renal fibrosis and microalbuminuria independently of blood pressure reduction, suggesting additional protective mechanisms . Similar outcomes could be hypothesized for Impurity B.
- Clinical Observations : Although clinical data on this compound are sparse, observations from lercanidipine treatments indicate potential benefits in endothelial function and vascular health that might also be relevant for its impurities.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying Lercanidipine Impurity B in drug substances?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) with UV/PDA detection for routine impurity profiling. For trace-level detection, employ hyphenated techniques like LC-MS/MS, which provide higher sensitivity and specificity .
- Validate methods per ICH Q2(R2) guidelines, including specificity (e.g., spiking studies with Impurity B), linearity (e.g., 50–150% of specification limit), and accuracy (recovery rates 90–110%) .
- Include relative retention time (RRT) validation against pharmacopeial standards (e.g., European Pharmacopoeia) to confirm identity .
Q. How can researchers ensure the synthesis of Lercanidipine avoids unintended generation of Impurity B?
Methodological Answer:
- Monitor reaction intermediates using in-process controls (IPC) such as thin-layer chromatography (TLC) or inline FTIR spectroscopy.
- Optimize reaction conditions (e.g., temperature, pH, and catalyst ratios) to minimize side reactions. Post-synthesis, use preparative HPLC to isolate and characterize any impurities, referencing structural data (e.g., NMR, HRMS) to confirm identity .
Q. What experimental designs are critical for assessing the stability of this compound under varying conditions?
Methodological Answer:
- Conduct forced degradation studies under ICH-recommended stress conditions: acidic/alkaline hydrolysis, oxidative stress (H₂O₂), thermal degradation, and photolytic exposure .
- Compare degradation profiles using validated chromatographic methods and calculate RRT shifts to track impurity formation. Use mass balance studies to ensure analytical accuracy .
Advanced Research Questions
Q. How can advanced spectroscopic techniques elucidate the structural identity of this compound and its degradation byproducts?
Methodological Answer:
- Combine ¹H/¹³C NMR with 2D experiments (e.g., COSY, HSQC) to resolve stereochemical ambiguities. For unresolved peaks, employ high-resolution mass spectrometry (HRMS) to determine molecular formulae .
- Cross-reference spectral data with synthetic standards (e.g., CAS 40980-51-6 for Pseudomonic Acid B as a structural analog case study) .
Q. What mechanistic insights can be gained into the formation pathways of this compound during synthesis or storage?
Methodological Answer:
- Perform kinetic studies under controlled conditions (e.g., Arrhenius modeling for temperature-dependent degradation). Use LC-MS/MS to identify transient intermediates and propose reaction pathways .
- Apply quantum mechanical calculations (e.g., DFT) to model energy barriers for potential side reactions, such as ester hydrolysis or nitro-group reduction .
Q. How can computational models like QSAR predict the toxicological or pharmacological impact of this compound?
Methodological Answer:
- Develop QSAR models using software (e.g., Schrödinger, MOE) to correlate structural descriptors (e.g., logP, electrophilicity index) with bioactivity data. Validate models against in vitro assays (e.g., NF-κB inhibition assays, as seen in lercanidipine’s anti-inflammatory studies) .
- Prioritize impurities for toxicological testing based on predicted ADMET profiles (e.g., genotoxicity alerts via Derek Nexus) .
Q. What strategies ensure data integrity and reproducibility in impurity profiling studies?
Methodological Answer:
- Implement open-ended questions in raw data logs (e.g., "Describe unexpected observations during analysis") to detect anomalies .
- Use electronic lab notebooks (ELNs) with audit trails and version control. Cross-validate results across independent labs, adhering to ICH M10 guidelines for bioanalytical method validation .
特性
IUPAC Name |
5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N3O6/c1-23-30(33(39)40)32(27-17-12-18-28(21-27)38(42)43)31(24(2)36-23)34(41)44-35(3,4)22-37(5)20-19-29(25-13-8-6-9-14-25)26-15-10-7-11-16-26/h6-18,21,29H,19-20,22H2,1-5H3,(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPFRTCYDMQXMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119226-97-9 | |
Record name | 5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。